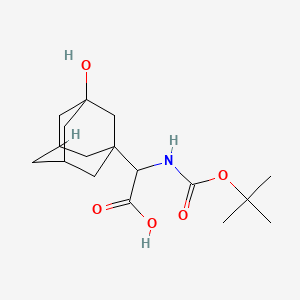

BOC-3-Hydroxy-1-adamantyl-D-Glycine

Description

BOC-3-Hydroxy-1-Adamantyl-D-Glycine (CAS: 361442-00-4) is a specialized amino acid derivative featuring a BOC (tert-butoxycarbonyl) protecting group, a hydroxylated adamantane moiety, and a D-configuration glycine backbone. Its molecular formula is C₁₇H₂₇NO₅, with a molecular weight of 313.4 g/mol. Key specifications include:

- Appearance: White to off-white powder .

- Solubility: Soluble in water, enhancing its utility in aqueous-phase reactions .

- Purity: ≥99% assay with total impurities ≤5.0% and single impurities ≤1.0% .

- Applications: Used in peptide synthesis and drug development due to its rigid adamantyl structure, which improves binding affinity and metabolic stability .

Properties

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCKDSNFBFHSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123074 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-31-2, 361442-00-4 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Six-Stage Process via Adamantane-1-Carboxylic Acid

Source : WO2014057495A1

Stages :

-

Esterification : Adamantane-1-carboxylic acid reacts with thionyl chloride in methanol to form methyl ester (95% GC purity).

-

Reduction : Lithium aluminum hydride (LAH) reduces the ester to adamantane-1-methanol.

-

Oxidation : TEMPO/NaOCl oxidizes the alcohol to aldehyde, followed by Strecker reaction with (R)-(-)-phenylglycinol, NaHSO₃, and NaCN to form a nitrile intermediate.

-

Hydrolysis : Concentrated HCl in acetic acid hydrolyzes the nitrile to carboxylic acid.

-

Catalytic Reduction : Pearlman’s catalyst (Pd(OH)₂) removes the chiral auxiliary, yielding a free amine.

-

Boc Protection and Oxidation : Di-tert-butyl dicarbonate protects the amine, followed by KMnO₄/TBAB oxidation to introduce the hydroxyl group.

Key Metrics :

-

Yield : >99.5% HPLC purity.

-

Advantage : High purity and scalability.

-

Limitation : Multi-step process requiring hazardous reagents (e.g., LAH).

One-Pot Decarboxylation and Oxidation

-

Nitration : Adamantane-1-carboxylic acid is nitrated using H₂SO₄/HNO₃.

-

Acylation/Decarboxylation : Acetic anhydride mediates acylation, followed by thermal decarboxylation to form 3-hydroxy-1-acetyladamantane.

-

Oxidation : KMnO₄ in alkaline conditions oxidizes the acetyl group to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

-

Boc Protection : The oxoacid undergoes reductive amination with Boc₂O.

Key Metrics :

-

Overall Yield : 60%.

-

Advantage : Simplified workflow with fewer intermediates.

-

Limitation : Moderate yield due to side reactions during oxidation.

Enzymatic and Catalytic Resolution Methods

Enzymatic Reductive Amination

Source : Chen et al. (2015)

Procedure :

-

Oxime Formation : 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid reacts with hydroxylamine to form oxime.

-

Reduction : Sodium cyanoborohydride reduces the oxime to amine.

-

Boc Protection : (Boc)₂O in THF yields racemic Boc-3-hydroxyadamantylglycine.

-

Chiral Resolution : Chiral bases (e.g., (1R,2S)-1,2-diphenylethylamine) resolve enantiomers.

Key Metrics :

-

Yield : 38% over six steps.

-

ee : 70–80% before resolution.

-

Advantage : Avoids expensive biocatalysts.

-

Limitation : Low enantioselectivity necessitates additional resolution steps.

Crystallization-Driven Enantiopure Synthesis

Source : WO2016026827A1

Steps :

-

Racemic Mixture Preparation : Boc-3-hydroxyadamantylglycine is synthesized via standard routes.

-

Chiral Salt Formation : Reaction with (1R,2S)-1,2-diphenyl-2-hydroxyethylamine (ADPE) in ethyl acetate precipitates the (S)-enantiomer salt.

-

Acid Liberation : HCl acidification releases free Boc-3-hydroxy-1-adamantyl-D-glycine.

-

Crystallization : MTBE/water biphasic system enhances purity.

Key Metrics :

-

ee : >99.9%.

-

Purity : 99.5% HPLC.

-

Advantage : High enantiomeric excess suitable for API production.

-

Limitation : Requires meticulous control of crystallization conditions.

Comparative Analysis of Methods

Emerging Trends and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: BOC-3-Hydroxy-1-adamantyl-D-Glycine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of oximes to amines.

Substitution: Introduction of protective groups like Boc (tert-butoxycarbonyl) to amines.

Common Reagents and Conditions:

Oxidizing agents: Sodium permanganate, dimethyldioxirane.

Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

Protective groups: Di-tert-butyl dicarbonate ((Boc)2O).

Major Products: The major products formed from these reactions include various intermediates used in the synthesis of pharmaceuticals, such as saxagliptin .

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- BOC-3-Hydroxy-1-adamantyl-D-Glycine serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique adamantyl structure provides steric hindrance, which can influence the reactivity and selectivity of chemical reactions.

Synthesis of Saxagliptin

- This compound is integral in synthesizing Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes. The synthesis typically involves several steps starting from 1-adamantanecarboxylic acid, followed by various chemical transformations including acylation and oxidation .

Biological Applications

Peptide and Protein Synthesis

- In biological research, BOC-3-Hydroxy-1-adamantyl-D-Glycine is utilized for synthesizing peptides and proteins. Its protective BOC group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures for structural studies.

DPP-4 Inhibition Mechanism

- The mechanism of action for Saxagliptin involves the inhibition of DPP-4, leading to increased levels of incretin hormones. This results in enhanced insulin secretion and reduced blood glucose levels, showcasing the importance of BOC-3-Hydroxy-1-adamantyl-D-Glycine in medical applications .

Industrial Applications

Quality Control and Assurance

- In the pharmaceutical industry, BOC-3-Hydroxy-1-adamantyl-D-Glycine is employed for quality control (QC) and quality assurance (QA) during the production of Saxagliptin. Its role as a reference standard helps ensure the consistency and purity of the final pharmaceutical products .

Regulatory Compliance

- The compound is also significant in the context of Abbreviated New Drug Application (ANDA) filings with the FDA, where it is used to demonstrate compliance with regulatory standards for drug formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Key role in creating complex molecules |

| Biology | Peptide/protein synthesis | Essential for structural biology studies |

| Medicine | Synthesis of Saxagliptin | Important for diabetes treatment |

| Industry | Quality control during pharmaceutical production | Ensures product consistency and regulatory compliance |

Case Study 1: Synthesis Optimization

A study highlighted a new synthetic route for producing Saxagliptin's intermediate using BOC-3-Hydroxy-1-adamantyl-D-Glycine. The optimized method reduced total waste significantly from 250 kg to 50 kg while maintaining high yields, demonstrating a more environmentally friendly approach to drug synthesis .

Case Study 2: DPP-4 Inhibitors Development

Research into DPP-4 inhibitors has shown that compounds similar to BOC-3-Hydroxy-1-adamantyl-D-Glycine can enhance interactions with DPP-4 subsites, improving their potency and bioavailability. This advancement could lead to more effective diabetes treatments with fewer side effects .

Mechanism of Action

The mechanism of action of BOC-3-Hydroxy-1-adamantyl-D-Glycine primarily involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Table 1: Comparative Analysis of BOC-3-Hydroxy-1-Adamantyl-D-Glycine and Analogues

Structural and Functional Differences

Adamantyl vs. Azetidine/Glutamate Backbones :

- The adamantyl group in BOC-3-Hydroxy-1-Adamantyl-D-Glycine provides rigidity and steric bulk , improving receptor binding in drug candidates . In contrast, Boc-Azetidine-3-Carboxylic Acid’s strained four-membered ring introduces conformational constraints , useful in peptidomimetics .

- Boc-D-Glu-Ome’s methyl ester group increases lipophilicity, limiting its water solubility compared to the adamantyl derivative .

Solubility and Stability: BOC-3-Hydroxy-1-Adamantyl-D-Glycine’s water solubility (uncommon for adamantane derivatives) makes it suitable for biological assays . N-BOC-N-[3-(BOC-AMINO)PROPYL]GLYCINE’s dual Boc groups and propyl chain may reduce aqueous solubility but enhance stability in organic solvents .

Synthetic Utility :

Biological Activity

BOC-3-Hydroxy-1-adamantyl-D-Glycine, also referred to as Boc-Adg-OH, is a synthetic compound notable for its role as an intermediate in pharmaceutical synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Saxagliptin. Its unique structural features, including an adamantane moiety and a tert-butoxycarbonyl (BOC) protecting group, contribute to its biological activity and potential therapeutic applications.

- Chemical Formula : C₁₇H₂₇NO₅

- CAS Number : 361442-00-4

BOC-3-Hydroxy-1-adamantyl-D-Glycine acts primarily as a DPP-4 inhibitor. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for regulating insulin secretion and glucagon levels in response to meals. By inhibiting this enzyme, BOC-3-Hydroxy-1-adamantyl-D-Glycine enhances incretin levels, thereby improving glycemic control in patients with type 2 diabetes mellitus.

1. Dipeptidyl Peptidase-4 Inhibition

Research indicates that BOC-3-Hydroxy-1-adamantyl-D-Glycine derivatives effectively inhibit DPP-4, leading to increased insulin secretion and decreased glucagon levels. This mechanism is vital for managing blood glucose levels in diabetic patients .

2. Antimicrobial Properties

In addition to its role in diabetes treatment, BOC-3-Hydroxy-1-adamantyl-D-Glycine has demonstrated antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Pharmacokinetic Enhancements

The incorporation of BOC-3-Hydroxy-1-adamantyl-D-Glycine into peptide structures can enhance their stability and pharmacokinetic properties. This modification can improve the efficacy of peptide-based therapeutics by influencing their interactions with enzymes and receptors .

Synthesis and Applications

The synthesis of BOC-3-Hydroxy-1-adamantyl-D-Glycine typically involves multi-step organic reactions where the BOC protecting group is selectively removed to reveal reactive functional groups for further modification. This compound serves as a critical building block in synthesizing various pharmaceuticals, particularly those targeting metabolic disorders .

Case Studies

Several studies have highlighted the effectiveness of BOC-3-Hydroxy-1-adamantyl-D-Glycine in clinical settings:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing BOC-3-Hydroxy-1-adamantyl-D-Glycine?

- Methodological Answer : The synthesis typically involves coupling adamantyl derivatives with D-glycine under BOC (tert-butoxycarbonyl) protection. Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) are commonly used to activate carboxylic acid groups for amide bond formation . Purification via column chromatography (silica gel, gradient elution) and characterization by 1H/13C NMR and mass spectrometry are critical. For adamantyl derivatives, ensure anhydrous conditions to prevent hydroxyl group side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of BOC-3-Hydroxy-1-adamantyl-D-Glycine?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 1.2–1.8 ppm for adamantyl protons; δ 3.5–4.2 ppm for glycine α-protons) and 13C NMR (adamantyl carbons at ~35–45 ppm; BOC carbonyl at ~155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95%) .

Q. How can researchers mitigate oxidation or degradation during storage of BOC-protected adamantyl glycine derivatives?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in anhydrous DMSO or DMF. Add stabilizing agents like TCEP (Tris-(2-carboxyethyl)phosphine) to prevent disulfide formation in thiol-containing analogs . Regularly monitor stability via HPLC and compare retention times with freshly synthesized batches .

Advanced Research Questions

Q. How to address discrepancies between spectroscopic data and computational modeling for BOC-3-Hydroxy-1-adamantyl-D-Glycine?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., DFT functional, basis sets) by benchmarking against known adamantane derivatives.

- Step 2 : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for adamantyl protons .

- Step 3 : Cross-verify with X-ray crystallography if crystalline derivatives can be obtained .

Q. What strategies optimize enantiomeric purity in D-Glycine derivatives during BOC-3-Hydroxy-1-adamantyl coupling?

- Methodological Answer :

- Use chiral auxiliaries or catalysts (e.g., L-proline) to enhance stereoselectivity.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy.

- If racemization occurs, reduce reaction temperature (<0°C) and minimize basic conditions .

Q. How to resolve contradictory bioactivity data in cellular assays involving BOC-3-Hydroxy-1-adamantyl-D-Glycine?

- Methodological Answer :

- Hypothesis Testing : Determine if discrepancies arise from compound solubility (use DMSO controls) or cellular uptake (e.g., LC-MS quantification of intracellular concentrations).

- Assay Optimization : Standardize cell lines, passage numbers, and serum-free conditions to reduce variability. Include positive controls (e.g., known glycine receptor agonists) .

- Data Normalization : Use internal standards (e.g., 2-naphthol) in mass spectrometry to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.